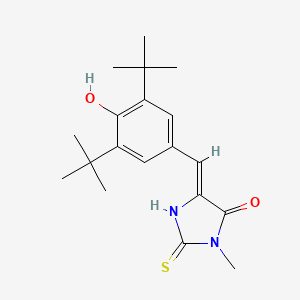
methyl (4Z)-1-benzyl-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-1-benzyl-4-(2-fluorobenzylidène)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend un cycle pyrrole, un groupe benzyle et une partie fluorobenzylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4Z)-1-benzyl-4-(2-fluorobenzylidène)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la condensation d’un dérivé benzylidène avec un précurseur pyrrole dans des conditions contrôlées. La réaction nécessite souvent l’utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la rentabilité et l’extensibilité. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions peuvent être utilisées pour améliorer l’efficacité et la cohérence de la production .
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-1-benzyl-4-(2-fluorobenzylidène)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent donner des formes réduites du composé avec des groupes fonctionnels modifiés.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire de nouveaux substituants dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et de l’aluminium, ainsi que divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures, des pressions et des niveaux de pH spécifiques pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, conduisant à une variété de composés structurellement divers .
Applications de la recherche scientifique
(4Z)-1-benzyl-4-(2-fluorobenzylidène)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction en synthèse organique pour créer des molécules plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure unique et de son activité biologique.
Applications De Recherche Scientifique
METHYL (4Z)-1-BENZYL-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action du (4Z)-1-benzyl-4-(2-fluorobenzylidène)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sur ses interactions moléculaires et ses voies sont essentielles pour comprendre pleinement son mécanisme d’action .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres dérivés benzylidène et des molécules à base de pyrrole. Voici quelques exemples :
- (4Z)-4-(2-Fluorobenzylidène)-2-méthyl-1,3-oxazol-5(4H)-one
- Ethyl (4Z)-4-(2-fluorobenzylidène)-2-méthyl-1-(4-méthylphényl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate .
Unicité
(4Z)-1-benzyl-4-(2-fluorobenzylidène)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C21H18FNO3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
methyl (4Z)-1-benzyl-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18FNO3/c1-14-19(21(25)26-2)17(12-16-10-6-7-11-18(16)22)20(24)23(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3/b17-12- |
Clé InChI |
DIPJKVXRZPLBCC-ATVHPVEESA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC=CC=C2F)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC=CC=C2F)C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)

![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)

![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)
![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
